molecular formula C16H8ClN5OS B5973116 2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B5973116
M. Wt: 353.8 g/mol
InChI Key: KVKWBTOCOGNWGT-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyridine, thiazole, and pyrimidine moieties

Properties

IUPAC Name

12-amino-10-(3-chlorophenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN5OS/c17-9-3-1-2-8(6-9)11-10(7-18)13(19)20-14-12(11)15(23)21-16-22(14)4-5-24-16/h1-6H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWBTOCOGNWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-chlorobenzaldehyde, thiourea, and cyanoacetamide can be used. The reaction conditions often involve heating in the presence of a catalyst, such as piperidine, to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(3-BROMOPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
  • 2-AMINO-4-(3-FLUOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

Uniqueness

Compared to similar compounds, 2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE exhibits unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research .

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